molecular formula C8H7FN2 B1445503 5-Fluoro-4-methylbenzimidazole CAS No. 1360938-47-1

5-Fluoro-4-methylbenzimidazole

Cat. No. B1445503
M. Wt: 150.15 g/mol
InChI Key: MDNUIMHNVNGXMS-UHFFFAOYSA-N
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Description

5-Fluoro-4-methylbenzimidazole is a specialty chemical . It is used in the pharmaceutical industry and is known for its high quality .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-4-methylbenzimidazole consists of a benzimidazole core, which is planar . The compound has a molecular weight of 150.16 .


Physical And Chemical Properties Analysis

5-Fluoro-4-methylbenzimidazole is a solid substance . .

Scientific Research Applications

Antiviral Properties

Compounds similar to 5-Fluoro-4-methylbenzimidazole, such as fluoroimidazoles, have been investigated for their antiviral properties. Research by De Cercq & Luczak (1975) found that these compounds exhibit inhibitory effects on viral cytopathogenicity across various virus groups. This suggests potential applications in developing antiviral therapies.

Inhibition of Heme Synthesis

Another application area is the inhibition of heme synthesis. A study by Abbott & Dodson (1954) found that 2-Ethyl-5-methylbenzimidazole significantly inhibited the synthesis of heme in chicken erythrocytes. This indicates a potential role in researching metabolic pathways and disorders related to heme synthesis.

Antitubercular Activity

A novel series of fluorobenzimidazoles have been synthesized and evaluated for their antitubercular activity, as described by Nandha et al. (2017). The study suggests that these compounds could be promising for further development as antitubercular agents.

Antimicrobial Activity

The antimicrobial activity of derivatives of 4-fluorobenzoic acid hydrazide has been explored by Koçyiğit-Kaymakçıoğlu et al. (2012). Their research demonstrated potential against various pathogens, highlighting the relevance of these compounds in the development of new antimicrobial drugs.

Antitumor Properties

Research into antitumor properties of fluorobenzothiazoles, which are structurally related to 5-Fluoro-4-methylbenzimidazole, was conducted by Hutchinson et al. (2001). They found that these compounds exhibited potent cytotoxicity in vitro in certain human breast cancer cell lines, suggesting potential applications in cancer therapy.

Enhancing Influenza Virus Multiplication

The effect of benzimidazole derivatives on enhancing influenza virus multiplication was investigated by Tamm (1973). This research may have implications for understanding viral replication and developing antiviral strategies.

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

Benzimidazole and its derivatives, including 5-Fluoro-4-methylbenzimidazole, are an active area of research in medicinal chemistry. The development of novel and potent benzimidazole-containing drugs is a promising future direction .

properties

IUPAC Name

5-fluoro-4-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNUIMHNVNGXMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-4-methylbenzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JD Venable, H Cai, W Chai, CA Dvorak… - Journal of medicinal …, 2005 - ACS Publications
… Di-substituted 5-fluoro-4-methylbenzimidazole 43 maintained similar activity to the corresponding indole analogue (20). The 4,6-disubstituted compound 45 maintained good affinity for …
Number of citations: 165 pubs.acs.org
C Saravanan, SK Bharti, S Jaggi… - Mini Reviews in …, 2011 - ingentaconnect.com
… However, di-substituted 5fluoro-4-methylbenzimidazole (Ki = 7 ± 3 nM) has lent more receptor affinity than the corresponding Indole derivatives (Ki = 27 ± 1 nM). The replacement of …
Number of citations: 14 www.ingentaconnect.com

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